molecular formula C7H6BrIO B603140 4-Bromo-2-iodobenzyl alcohol CAS No. 1261438-69-0

4-Bromo-2-iodobenzyl alcohol

Cat. No.: B603140
CAS No.: 1261438-69-0
M. Wt: 312.93g/mol
InChI Key: PHCDQWNJXJCVFN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-iodobenzyl alcohol typically involves the halogenation of benzyl alcohol derivatives. One common method is the sequential bromination and iodination of benzyl alcohol. The process can be summarized as follows:

    Bromination: Benzyl alcohol is first brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform at room temperature.

    Iodination: The brominated product is then subjected to iodination using iodine or an iodinating agent like sodium iodide (NaI) in the presence of an oxidizing agent such as hydrogen peroxide (H2O2). This reaction is usually performed in an organic solvent like acetonitrile or dichloromethane at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-iodobenzyl alcohol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to the corresponding benzylamine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) for azide substitution and sodium methoxide (NaOCH3) for methoxy substitution.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol.

    Substitution: NaN3 in dimethylformamide (DMF), NaOCH3 in methanol.

Major Products

    Oxidation: 4-Bromo-2-iodobenzaldehyde, 4-Bromo-2-iodobenzoic acid.

    Reduction: 4-Bromo-2-iodobenzylamine.

    Substitution: 4-Azido-2-iodobenzyl alcohol, 4-Methoxy-2-iodobenzyl alcohol.

Scientific Research Applications

4-Bromo-2-iodobenzyl alcohol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving halogenated compounds.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, including antiviral and anticancer drugs.

    Industry: The compound is utilized in the production of specialty chemicals and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-iodobenzyl alcohol involves its interaction with various molecular targets and pathways. The presence of halogen atoms enhances its reactivity, allowing it to participate in electrophilic and nucleophilic reactions. The compound can form covalent bonds with nucleophilic sites on enzymes and proteins, potentially inhibiting their activity or altering their function. This property is exploited in the design of enzyme inhibitors and other bioactive molecules.

Comparison with Similar Compounds

4-Bromo-2-iodobenzyl alcohol can be compared with other halogenated benzyl alcohols, such as:

    2-Bromo-5-iodobenzyl alcohol: Similar in structure but with different positions of the halogen atoms, leading to variations in reactivity and applications.

    4-Bromo-3-iodobenzyl alcohol:

    2-Iodo-5-bromobenzyl alcohol: Differently substituted, affecting its chemical behavior and suitability for specific reactions.

The uniqueness of this compound lies in its specific halogenation pattern, which imparts unique reactivity and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

(4-bromo-2-iodophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrIO/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHCDQWNJXJCVFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)I)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301302185
Record name Benzenemethanol, 4-bromo-2-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301302185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261438-69-0
Record name Benzenemethanol, 4-bromo-2-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261438-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, 4-bromo-2-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301302185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-bromo-2-iodophenyl)methanol
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